Pseudoionone

Catalog No.
S609455
CAS No.
141-10-6
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoionone

CAS Number

141-10-6

Product Name

Pseudoionone

IUPAC Name

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+

InChI Key

JXJIQCXXJGRKRJ-KOOBJXAQSA-N

SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=O)C)/C)C

Precursor for Ionones and Related Compounds

Pseudoionone serves as a valuable precursor for the synthesis of ionones, a class of volatile compounds with diverse applications. These include:

  • Fragrance Industry: Ionones contribute to the characteristic aromas of flowers like violets and irises, making them essential components in perfumes and personal care products [].
  • Food Additives: Certain ionones enhance the flavor and aroma of various food products, contributing to a more pleasant sensory experience [].
  • Pharmaceuticals: Research explores the potential of ionones in developing new medications, particularly for their anti-inflammatory and neuroprotective properties [].

By synthesizing ionones from pseudoionone, researchers can access these valuable compounds for diverse research purposes.

Model Compound for Studying Plant Metabolism

Pseudoionone shares structural similarities with carotenoids, which are essential pigments found in plants. It can be used as a model compound in studying plant metabolic pathways, particularly those involved in carotenoid biosynthesis []. This provides valuable insights into plant physiology and facilitates the development of strategies for improving crop yield and nutritional value.

Investigating Plant-Insect Interactions

Certain insects, like the tobacco hornworm, utilize pseudoionone as a kairomone, a chemical signal that attracts them to their food sources. Studying the interaction between pseudoionone and insects helps researchers understand insect behavior and develop environmentally friendly pest control methods [].

Exploration of Biological Activities

Emerging research explores the potential biological activities of pseudoionone itself. Studies suggest that it may possess:

  • Antimicrobial properties: Pseudoionone exhibits inhibitory effects against some bacterial and fungal strains, potentially leading to the development of new antimicrobial agents [].
  • Anticancer properties: Initial studies indicate that pseudoionone may have anti-proliferative effects on some cancer cell lines, warranting further investigation [].

Pseudoionone is an organic compound with the molecular formula C₁₃H₂₀O. It is a key intermediate in the synthesis of various ionones, which are important in the fragrance and flavor industry. Pseudoionone is characterized by its pleasant floral scent, making it a valuable component in perfumery. It is typically produced through the aldol condensation reaction of citral and acetone, where citral serves as a starting material due to its abundant availability from natural sources such as lemon grass and other citrus fruits .

The primary chemical reaction involving pseudoionone is its cyclization to form β-ionone, which is significant for applications in vitamin A synthesis and perfumery. The cyclization process generally occurs under acidic conditions, transforming pseudoionone into various ionones depending on the reaction conditions. The mechanism involves protonation of the carbonyl group followed by intramolecular nucleophilic attack, leading to ring closure and formation of the desired ionone isomers .

Additionally, pseudoionone can undergo polymerization when exposed to basic conditions, particularly in the presence of sodium hydroxide .

Pseudoionone exhibits several biological activities, including antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in food preservation and cosmetic formulations. Furthermore, its antioxidant activity suggests that it may help in protecting cells from oxidative stress .

Several methods have been developed for synthesizing pseudoionone:

  • Aldol Condensation: The most common method involves the aldol condensation of citral with acetone, typically using a basic catalyst such as sodium hydroxide. This reaction can be conducted under various conditions to optimize yield and selectivity .
  • Heterogeneous Catalysis: Recent advancements have introduced the use of heterogeneous catalysts like lanthanum-modified calcium oxide in a solventless flow process. This method reduces waste and improves efficiency compared to traditional batch processes .
  • Batch Processes: Conventional batch processes also exist, where citral is reacted with acetone in a stirred tank reactor, although this method may lead to excessive waste and byproduct formation due to self-condensation of acetone .

Pseudoionone finds extensive applications in various fields:

  • Fragrance Industry: Due to its pleasant odor profile, pseudoionone is widely used in perfumes and scented products.
  • Flavoring Agents: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its derivatives are utilized in synthesizing compounds necessary for vitamin A production and other pharmaceutical applications .

Research has explored the interactions of pseudoionone with other compounds, particularly regarding its role as a precursor in synthesizing more complex molecules like β-ionone. These studies often focus on optimizing reaction conditions to enhance yield and selectivity while minimizing byproducts. The interactions between pseudoionone and various catalysts have also been studied to improve synthesis efficiency .

Pseudoionone shares structural similarities with several other compounds, particularly within the ionone family. Below are some comparable compounds:

CompoundMolecular FormulaUnique Features
α-IononeC₁₃H₁₈OHas a different double bond position compared to pseudoionone.
β-IononeC₁₃H₁₈OMore stable than pseudoionone; used extensively in perfumery.
γ-IononeC₁₃H₁₈OSimilar structure but different functional properties; less common than α- and β-ionones.
CitralC₁₀H₁₈OPrecursor for pseudoionone; has strong lemon scent used in flavoring.
GeraniolC₁₀H₁₈OA naturally occurring compound with floral notes; used in perfumes.

Pseudoionone is unique due to its specific structural configuration that allows for versatile reactivity leading to various ionones, which are integral within both the fragrance industry and vitamin A synthesis pathways .

Physical Description

Solid
Pale yellow liquid; Warm floral aroma

XLogP3

3.9

Density

0.894-0.903

Melting Point

25 °C
<25°C

UNII

Z6K5D761AV

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (30.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (99.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3548-78-5
141-10-6

Wikipedia

(3E,5E)-pseudoionone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3,5,9-Undecatrien-2-one, 6,10-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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